molecular formula C15H11Br2NO4 B2815075 3,6-Dibromo-2-(phenylmethoxycarbonylamino)benzoic acid CAS No. 2287273-89-4

3,6-Dibromo-2-(phenylmethoxycarbonylamino)benzoic acid

Cat. No. B2815075
CAS RN: 2287273-89-4
M. Wt: 429.064
InChI Key: FQQCVDKJMYBMOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds typically involves multiple steps, each introducing new functional groups or building up the carbon skeleton. The exact process can vary widely depending on the specific compound .


Molecular Structure Analysis

Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography are often used to determine the structure of organic compounds .


Chemical Reactions Analysis

This involves studying the reactions the compound can undergo. This is often done experimentally, but computational methods can also be used .


Physical And Chemical Properties Analysis

These can include the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Safety And Hazards

Safety data is typically provided by material safety data sheets (MSDS), which include information on toxicity, environmental impact, safe handling practices, and emergency procedures.

Future Directions

The future research directions would depend on the compound’s properties and potential applications. This could involve optimizing its synthesis, studying its reactivity, investigating its biological activity, or developing applications .

properties

IUPAC Name

3,6-dibromo-2-(phenylmethoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br2NO4/c16-10-6-7-11(17)13(12(10)14(19)20)18-15(21)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQQCVDKJMYBMOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=C(C=CC(=C2C(=O)O)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dibromo-2-(phenylmethoxycarbonylamino)benzoic acid

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